molecular formula C20H20N6O B3007309 Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-13-1

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B3007309
CAS RN: 1021073-13-1
M. Wt: 360.421
InChI Key: MKBGBKDQIZIGPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. Single crystals were developed for some of the most active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR of some compounds have been reported .

Scientific Research Applications

Mechanism of Action

Target of Action

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as PPMP, is a small molecule inhibitor , which play crucial roles in cell signaling pathways, including cell growth, differentiation, and metabolism.

Mode of Action

, bind to the inactive form of the tyrosine kinase domain, preventing the activation of the enzyme and subsequent signal transduction

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions for the development of similar compounds have been suggested. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

phenyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBGBKDQIZIGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

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